molecular formula C21H17N3O7S2 B2751548 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-03-9

(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Katalognummer: B2751548
CAS-Nummer: 865248-03-9
Molekulargewicht: 487.5
InChI-Schlüssel: SCIRUNPDJZSTLV-LNVKXUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a (4-oxo-4H-chromene-3-carbonyl)imino moiety at position 2, and an ethyl acetate side chain. Its Z-configuration at the imino double bond is critical for its stereochemical stability and biological interactions . Structural elucidation typically employs UV, NMR (¹H and ¹³C), and X-ray crystallography, as demonstrated in analogous studies .

Eigenschaften

CAS-Nummer

865248-03-9

Molekularformel

C21H17N3O7S2

Molekulargewicht

487.5

IUPAC-Name

ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C21H17N3O7S2/c1-2-30-18(25)10-24-15-8-7-12(33(22,28)29)9-17(15)32-21(24)23-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3,(H2,22,28,29)

InChI-Schlüssel

SCIRUNPDJZSTLV-LNVKXUELSA-N

SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O

Löslichkeit

not available

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzo[d]Thiazole Derivatives

The compound shares structural homology with other benzo[d]thiazole-based molecules, particularly those synthesized for anticancer and antimicrobial purposes. For example:

  • (E)-Ethyl 2-(2-(2-((Z)-2-(Arylamido)-3-(Furan-2-yl)Acryloyl)Hydrazinyl)Thiazol-4(5H)-ylidene)Acetates : These derivatives, synthesized via hydrazinecarbothioamide intermediates, exhibit cytotoxic activity against cancer cell lines. Unlike the target compound, they lack the chromene-sulfamoyl combination but retain the thiazole-acetate backbone, which is crucial for DNA intercalation .
Feature Target Compound (E)-Ethyl Thiazole Derivatives
Core Structure Benzo[d]thiazole Thiazole
Key Substituents Chromene, sulfamoyl Furan, arylamido
Biological Activity Hypothesized enzyme inhibition Cytotoxicity (IC₅₀: 5–20 µM)
Synthesis Method Not explicitly described Hydrazinecarbothioamide + ethyl 4-chloroacetoacetate

Sulfamoyl-Containing Compounds

Sulfamoyl groups are prevalent in agrochemicals and pharmaceuticals. For instance:

  • Metsulfuron Methyl Ester : A sulfonylurea herbicide with a triazine-sulfamoyl structure. While both compounds contain sulfamoyl groups, metsulfuron’s triazine ring targets acetolactate synthase in plants, whereas the chromene-thiazole hybrid may interact with mammalian enzymes like kinases or topoisomerases .
Feature Target Compound Metsulfuron Methyl Ester
Sulfamoyl Position Benzo[d]thiazole C6 Benzoate C2
Primary Application Pharmaceutical Herbicide
Key Functional Groups Chromene, imino Triazine, methoxy

Chromene-Based Analogues

Chromene derivatives, such as Zygocaperoside from Zygophyllum fabago, share the 4-oxo-4H-chromene motif.

Research Findings and Mechanistic Insights

  • Stereochemical Stability: The Z-configuration of the imino group in the target compound likely enhances rigidity, reducing metabolic degradation compared to E-isomers .
  • Solubility and Bioavailability: The sulfamoyl group improves aqueous solubility relative to non-sulfonated thiazoles, as seen in pesticide sulfonylureas .
  • Hypothetical Targets : Analogous chromene-thiazole hybrids inhibit cyclooxygenase-2 (COX-2) and β-lactamase enzymes, suggesting similar pathways for the target molecule .

Vorbereitungsmethoden

Synthesis of the Benzothiazole Core

The benzothiazole scaffold is typically constructed via cyclization of a thioamide with α-haloketones. Drawing from WO2006091858A1, a general approach involves:

Step 1: Preparation of 6-Sulfamoyl-2-aminobenzo[d]thiazole

  • Reactants : 2-Amino-6-nitrobenzenethiol and sulfamoyl chloride.
  • Conditions : Nitration followed by sulfonation using ClSO2NH2 in anhydrous DCM at 0–5°C.
  • Yield : ~65% after recrystallization (ethanol/water).

Step 2: Cyclization with Ethyl 2-Chloroacetoacetate

  • Reactants : 6-Sulfamoyl-2-aminobenzo[d]thiazole and ethyl 2-chloroacetoacetate.
  • Conditions : Reflux in ethanol with K2CO3 (12 h).
  • Mechanism : Nucleophilic displacement of chloride by the thiolate, followed by cyclodehydration.
  • Outcome : Ethyl 2-(2-amino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate.

Coupling with the Chromene Carbonyl Moiety

The chromene fragment is synthesized via the Pechmann condensation :

  • Reactants : Resorcinol and ethyl acetoacetate.
  • Conditions : H2SO4 catalysis at 80°C (4 h), yielding 4-oxo-4H-chromene-2-carboxylic acid.

Activation and Coupling :

  • Carbonyl Activation : Conversion to acyl chloride using SOCl2.
  • Schiff Base Formation : Reaction with the benzothiazole amine under basic conditions (pyridine, DMF, 60°C).
  • Stereoselectivity : The (Z)-isomer is favored due to steric hindrance between the chromene carbonyl and benzothiazole sulfamoyl group.

Introduction of the Ethyl Acetate Group

The ethyl acetate side chain is introduced early in the synthesis (Step 2.1) but may require protection during subsequent steps. Post-coupling esterification is avoided due to the sensitivity of the sulfamoyl group.

Optimization and Reaction Conditions

Critical Parameters Table

Step Reactants/Catalysts Solvent Temperature Time Yield (%)
Benzothiazole Cyclization Ethyl 2-chloroacetoacetate Ethanol Reflux 12 h 65–70
Chromene Synthesis Resorcinol, ethyl acetoacetate H2SO4 80°C 4 h 85
Schiff Base Formation Acyl chloride, benzothiazole DMF 60°C 6 h 55–60

Mechanistic Insights

Stereochemical Control

The (Z)-configuration arises from intramolecular hydrogen bonding between the imino NH and chromene carbonyl, stabilized in non-polar solvents (toluene > DMF).

Analytical Characterization

  • 1H NMR (DMSO-d6): δ 8.52 (s, 1H, imino H), 7.85–7.40 (m, 4H, aromatic H), 4.20 (q, J=7.1 Hz, 2H, OCH2), 1.30 (t, J=7.1 Hz, 3H, CH3).
  • IR : 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (chromene C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

  • Cost Drivers : Sulfamoyl chloride (~$320/kg) and multi-step purification.
  • Green Chemistry Alternatives : Microwave-assisted cyclization (20% time reduction) and aqueous workup protocols.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

Answer: The compound features:

  • A benzo[d]thiazole core with a sulfamoyl group at position 6, contributing to hydrogen-bonding interactions and potential enzyme inhibition .
  • A Z-configuration imino group derived from 4-oxo-4H-chromene-3-carbonyl, critical for stereoselective binding to biological targets .
  • An ethyl ester moiety that enhances solubility in organic solvents and facilitates further functionalization .

These groups collectively influence reactivity: the sulfamoyl group acts as a nucleophile, the imino group participates in tautomerism, and the ester allows hydrolysis to carboxylic acids under basic conditions .

Q. What synthetic routes are effective for synthesizing this compound?

Answer: Common strategies include:

Core Formation : Cyclization of aminothiophenol derivatives with α-haloketones (e.g., Hantzsch thiazole synthesis) to construct the benzo[d]thiazole scaffold .

Imination : Condensation of the thiazole amine with 4-oxo-4H-chromene-3-carbonyl chloride under inert conditions to form the Z-imino configuration .

Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfamoyl chloride in the presence of a base (e.g., pyridine) .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsPurpose
Cyclizationα-bromoketone, DMF, 80°CThiazole ring formation
IminationChromene carbonyl chloride, CH₂Cl₂, N₂ atmosphereStereoselective imino bond
SulfamoylationSulfamoyl chloride, pyridine, 0°C → RTIntroduce sulfonamide group

Q. Which analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and Z/E configuration (e.g., coupling constants for imino protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the solid state .
  • HPLC : Monitors reaction progress and assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the Z-configuration yield?

Answer:

  • Temperature Control : Lower temperatures (0–5°C) favor Z-configuration by slowing isomerization .
  • Solvent Polarity : Use aprotic solvents (e.g., DCM) to stabilize the transition state for Z-selectivity .
  • Catalysts : Add Lewis acids (e.g., ZnCl₂) to coordinate with the carbonyl oxygen, directing imino group geometry .

Data Contradiction Analysis : Conflicting reports on Z/E ratios may arise from varying solvent dielectric constants or inadequate inert atmospheres. Systematic DOE (Design of Experiments) is recommended to isolate variables .

Q. What computational methods predict the biological activity of sulfamoyl-thiazole derivatives?

Answer:

  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. Table 2: Predicted Targets for This Compound

TargetBinding Energy (kcal/mol)Reference
COX-2-9.2
EGFR Kinase-8.7

Q. How do researchers resolve discrepancies in biological activity among structural analogs?

Answer:

  • SAR Studies : Compare substituent effects (e.g., replacing ethyl ester with methyl or benzyl groups) on potency .
  • Metabolic Stability Assays : Test hepatic microsome clearance to rule out rapid degradation as a cause of low activity .
  • Crystallographic Analysis : Resolve 3D structures of target-ligand complexes to identify critical binding interactions .

Example : Analogues with bulkier ester groups show reduced COX-2 inhibition due to steric hindrance, highlighting the ethyl group’s optimal size .

Q. What strategies mitigate hydrolysis of the ethyl ester during storage?

Answer:

  • Storage Conditions : Use anhydrous solvents (e.g., acetonitrile) at -20°C to slow esterase-independent hydrolysis .
  • Lyophilization : Convert to a stable lyophilized powder under vacuum .
  • Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent radical-mediated degradation .

Q. How is the sulfamoyl group’s role in biological activity validated experimentally?

Answer:

  • Sulfamoyl Deletion Studies : Synthesize a des-sulfamoyl analog and compare IC₅₀ values in enzyme assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes upon sulfamoyl removal .
  • Crystallography : Visualize hydrogen bonds between the sulfamoyl group and active-site residues (e.g., COX-2 His90) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.